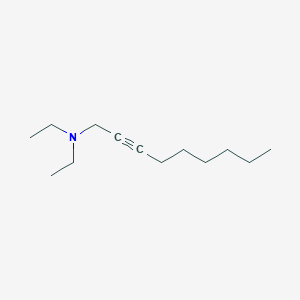![molecular formula C20H20 B14423170 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene CAS No. 80949-71-9](/img/structure/B14423170.png)
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-diphenylbicyclo[410]hept-2-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cycloheptene ring
準備方法
The synthesis of 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cycloisomerization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
化学反応の分析
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where reagents like sodium amide or organolithium compounds are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce fully saturated bicyclic compounds.
科学的研究の応用
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
類似化合物との比較
Similar compounds to 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene include other bicyclic structures such as:
Bicyclo[3.1.1]hept-2-ene: Known for its use in organic synthesis and as a precursor to various natural products.
Bicyclo[3.2.0]hept-2-en-6-one: Used in the synthesis of Corey’s lactone and other complex molecules.
The uniqueness of 3-Methyl-1,2-diphenylbicyclo[41
特性
CAS番号 |
80949-71-9 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
3-methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-12-13-18-14-20(18,17-10-6-3-7-11-17)19(15)16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
InChIキー |
XUWABMUEEFTBNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2(CC2CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
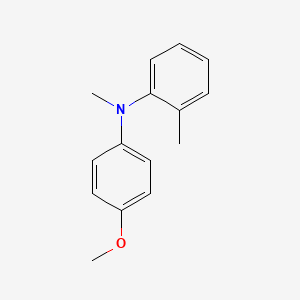
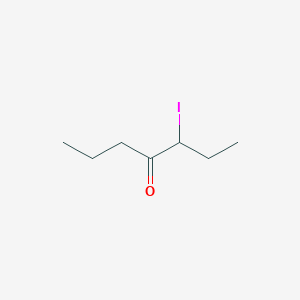
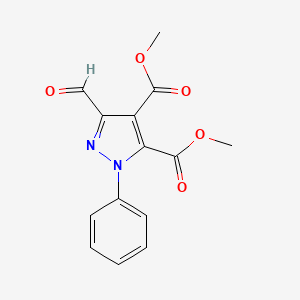
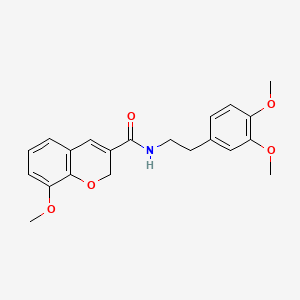
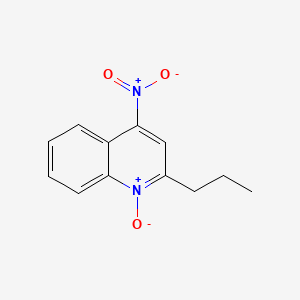
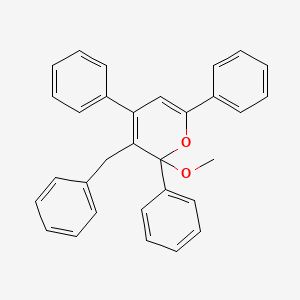
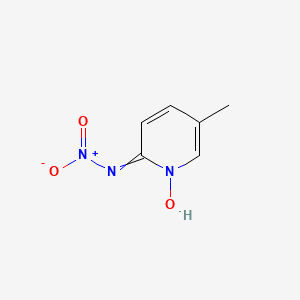
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)

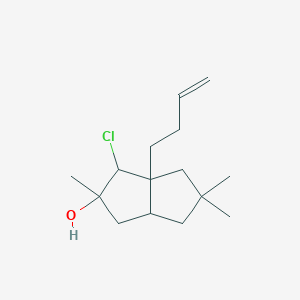
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
